4-Phenylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylbenzaldehyde and its derivatives has been the subject of multiple studies. For instance, the fully automated synthesis of 4-[18F]fluorobenzaldehyde, a derivative, demonstrates the compound's role in clinical applications and highlights a synthesis process yielding a radiochemical purity above 99% (Speranza et al., 2009). Another study reports the carbonization synthesis of 4-biphenylbenzaldehyde, further indicating the compound's synthetic versatility and the effects of catalysts and reaction temperatures on yield (Wang Jun-feng, 2008).
Molecular Structure Analysis
While specific papers directly analyzing the molecular structure of 4-Phenylbenzaldehyde were not identified, the compound's structure can be inferred from related benzaldehyde derivatives. For example, the study on a new polymorph of 4,4'-(ethylenedioxy)dibenzaldehyde provides insight into molecular configurations and crystalline forms, which could be analogous to structural characteristics of 4-Phenylbenzaldehyde (Tewari et al., 2007).
Chemical Reactions and Properties
4-Phenylbenzaldehyde participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, the solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde underscores the compound's role in forming condensed compounds under specific conditions (Loupy et al., 2005).
Physical Properties Analysis
The physical properties of 4-Phenylbenzaldehyde derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. However, detailed analyses of these properties specific to 4-Phenylbenzaldehyde were not directly found in the presented literature. Nonetheless, the synthesis processes and compound applications suggest its solid state at room temperature and potential for high purity, as seen in the synthesis of 4-[18F]fluorobenzaldehyde (Speranza et al., 2009).
Chemical Properties Analysis
The chemical properties of 4-Phenylbenzaldehyde, such as reactivity with various reagents and participation in condensation reactions, are illustrated in studies like the solvent-free condensation with phenylacetonitrile (Loupy et al., 2005). These properties make it a versatile intermediate in organic synthesis.
Scientific Research Applications
Synthesis and Mesophase Behaviour
4-Phenylbenzaldehyde derivatives have been studied in the synthesis and characterization of liquid crystal molecules. Compounds synthesized from 4-Phenylbenzaldehyde showed properties like nematic phases and non-mesogenic without liquid crystal properties, important in materials science and engineering (Jamain & Khairuddean, 2021).
Vibrational Dynamics in Molecular Crystals
The compound has been crucial in assessing vibrational spectra of molecular crystals through periodic density functional theory (DFT) calculations. This research provides insights into the detailed molecular behavior of 4-Phenylbenzaldehyde in its crystalline form (Nolasco et al., 2020).
Linkers for Solid Phase Organic Synthesis
4-Phenylbenzaldehyde derivatives have been investigated for use as linkers in solid phase organic synthesis. These derivatives play a key role in the synthesis of secondary amides, demonstrating its utility in organic chemistry and drug development (Swayze, 1997).
Automated Synthesis Procedures
4-Phenylbenzaldehyde is utilized in automated synthesis procedures, particularly in the synthesis of fluorobenzaldehyde, demonstrating its importance in radiochemistry and medical imaging (Speranza et al., 2009).
Crystal Structure Analysis
The compound has been used in understanding the crystal structure of various derivatives. This includes the study of crystalline forms and polymorphs, providing critical information for material science and crystallography (Tewari et al., 2007).
Synthesis of Chalcones
4-Phenylbenzaldehyde is involved in the synthesis of chalcones, compounds known for various biological activities. This highlights its role in medicinal chemistry and pharmacology (Hsu et al., 1972).
Oxidation Reactions
This compound has been studied in the context of copper-catalyzed oxidation reactions, contributing to the field of green chemistry and sustainable processes (Wu et al., 2016).
Molecular Docking and Anti-Cancer Studies
4-Phenylbenzaldehyde derivatives have been studied in molecular docking and evaluated for anti-cancer activity, demonstrating its potential in cancer research and therapy (Fegade & Jadhav, 2022).
Microporous Polyaminals Synthesis
The compound has been used in the synthesis of fluorinated microporous polyaminals, indicating its application in materials science, especially in adsorption technologies (Li et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDBWOPVZKNQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073961 | |
Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbenzaldehyde | |
CAS RN |
3218-36-8 | |
Record name | [1,1′-Biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3218-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Biphenylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylbenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BIPHENYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883W14Y55S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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